1-Phenyl-1,3-butadiene

Vue d'ensemble

Description

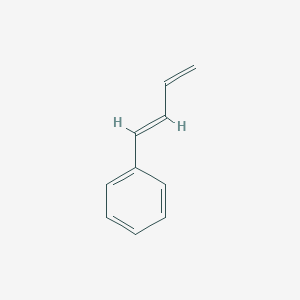

1-Phenyl-1,3-butadiene is an organic compound with the molecular formula C10H10. It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by a phenyl group. This compound is known for its applications in polymer chemistry and as a reagent in organic synthesis.

Méthodes De Préparation

1-Phenyl-1,3-butadiene can be synthesized through various methods. One common synthetic route involves the reaction of cinnamaldehyde with methylmagnesium bromide, followed by dehydration. The reaction is carried out in an ether solution under a nitrogen atmosphere, and the product is purified through distillation under reduced pressure . Industrial production methods often involve the use of catalysts to facilitate the reaction and improve yield .

Analyse Des Réactions Chimiques

Copolymerization Reactions

1-Phenyl-1,3-butadiene can undergo copolymerization with 1,3-butadiene to form various polymeric materials. Research has shown that using coordination polymerization systems such as allows for high regioselectivity and stereo-selectivity in the resulting copolymers. The copolymerization process can be summarized as follows:

-

Comonomers Used :

-

This compound (PBD)

-

1-Phenethyl-1,3-butadiene (PEBD)

-

The copolymerization yields various pendant phenyl functionalized polydienes, which have applications in materials science and polymer chemistry .

Regioselective Hydrogenation

The regioselective hydrogenation of trans-1-phenyl-1,3-butadiene has been extensively studied using modified palladium catalysts supported on metal-organic frameworks (MOFs). The hydrogenation process favors the inner double bond of the diene under specific conditions, leading to different products based on the catalyst used:

| Catalyst Type | Product Selectivity (%) |

|---|---|

| Pd/MOF without shell | 97.2 (inner C=C) |

| Core-shell Pd/MOF with t-Boc | 70.7 (end C=C) |

This indicates that the selectivity can be significantly influenced by the steric effects of the catalyst structure .

Reaction with Phenyl Radicals

The reaction of phenyl radicals with 1,3-butadiene has been shown to produce bicyclic compounds such as 1,4-dihydronaphthalene . This reaction is initiated by a barrierless addition of the phenyl radical to one of the terminal carbons of 1,3-butadiene:

-

Main Products :

-

Bicyclic 1,4-dihydronaphthalene (58% yield)

-

1-Phenyl-trans-1,3-butadiene

-

This reaction pathway highlights the significance of radical mechanisms in forming complex hydrocarbon structures relevant in combustion and interstellar chemistry .

Key Points:

-

Copolymerization : Effective for producing functionalized polymers with tailored properties.

-

Hydrogenation : Selectivity influenced by catalyst design; potential for creating specific alkenes.

-

Radical Reactions : Important for synthesizing polycyclic aromatic hydrocarbons through radical mechanisms.

Applications De Recherche Scientifique

Copolymerization Applications

One of the primary applications of 1-Phenyl-1,3-butadiene is in copolymerization with other dienes, such as 1,3-butadiene. The copolymerization process enables the creation of materials with tailored properties for specific applications.

Case Study: Copolymerization with 1,3-Butadiene

A study published in RSC Advances investigated the copolymerization of this compound with 1,3-butadiene using a coordination polymerization system. The research demonstrated that varying the feed ratios of PBD and 1,3-butadiene led to the successful synthesis of pendant phenyl-functionalized polydienes. The copolymers exhibited high regio- and stereo-selectivity, which is crucial for producing materials with desirable mechanical and thermal properties .

Table 1: Copolymerization Results

| Comonomer | Feed Ratio (%) | Yield (%) | Properties |

|---|---|---|---|

| This compound | 0–44.6 | High | Pendant phenyl functionalization |

| 1-Phenethyl-1,3-butadiene | 0–30.2 | High | Enhanced thermal stability |

Development of High-Temperature Polymers

Another significant application of PBD is in the synthesis of high-temperature hydrocarbon polymers. Research has shown that highly regulated poly(phenyl-1,3-butadiene) can be modified through cationic cyclization to produce polymers with extremely high glass transition temperatures (Tg).

Case Study: Cationic Cyclization for High Tg Polymers

A study published in Macromolecular Rapid Communications detailed a method for synthesizing hydrocarbon polymers with Tg exceeding 300 °C using poly(phenyl-1,3-butadiene) as a precursor. The cyclized products demonstrated remarkable thermal stability due to their bridged cyclic backbone structure and bulky pendant groups. The highest Tg reported was 325 °C for cyclized poly(2-phenyl-1,3-butadiene), showcasing the potential for creating advanced materials suitable for high-temperature applications .

Table 2: Thermal Properties of Cyclized Polymers

| Polymer Type | Tg (°C) | Method Used |

|---|---|---|

| Cyclized poly(phenyl-1,3-butadiene) | 304 | Cationic cyclization |

| Cyclized poly(2-phenyl-1,3-butadiene) | 325 | Cationic cyclization |

Material Science Applications

In material science, PBD's unique chemical structure allows it to be utilized in various composite materials. The incorporation of PBD into polymer blends can enhance mechanical properties and thermal stability.

Case Study: Polymer Nanocomposites

Research has indicated that incorporating PBD into polymer nanocomposites can improve their dielectric properties. By optimizing the composition and processing conditions, these composites can be tailored for applications in electronics and insulation materials .

Mécanisme D'action

The mechanism of action of 1-Phenyl-1,3-butadiene in polymerization involves coordination with metal catalysts, leading to the formation of polydienes. The molecular targets include the double bonds in the butadiene moiety, which undergo polymerization to form long chains. The pathways involved include coordination polymerization and subsequent chain propagation .

Comparaison Avec Des Composés Similaires

1-Phenyl-1,3-butadiene is similar to other phenyl-substituted butadienes, such as:

- 1-Phenethyl-1,3-butadiene

- 1-(4-Methoxylphenyl)-1,3-butadiene

- 1-(2-Methoxylphenyl)-1,3-butadiene

- 1-(4-N,N-Dimethylaminophenyl)-1,3-butadiene

Compared to these compounds, this compound is unique due to its specific reactivity and the properties of the polymers it forms. It offers a balance of mechanical and thermal properties that make it suitable for various applications in polymer chemistry and material science .

Activité Biologique

1-Phenyl-1,3-butadiene (PBD) is a compound of significant interest in various fields, including materials science and medicinal chemistry. Its biological activity has been explored in several contexts, particularly regarding its potential as a therapeutic agent and its implications in toxicology. This article provides a comprehensive overview of the biological activity of PBD, supported by research findings, data tables, and case studies.

This compound is an organic compound characterized by its conjugated diene structure, which contributes to its reactivity and polymerization behavior. The molecular formula is , and its structure can be represented as follows:

This structure allows for various chemical reactions, including cationic polymerization, which has been studied extensively for its applications in creating polymers with specific properties .

Toxicological Effects

This compound has been evaluated for its toxicological effects, particularly in relation to 1,3-butadiene (the parent compound). Studies indicate that exposure to 1,3-butadiene can lead to significant health risks, including carcinogenicity. Epidemiological studies have shown associations between exposure to butadiene and increased risks of lymphatic and hematopoietic cancers .

Table 1: Summary of Toxicological Findings Related to 1-3 Butadiene Exposure

Antioxidant Activity

Research has indicated that PBD exhibits antioxidant properties. It has been shown to inhibit oxidative stress markers in cellular models. For instance, studies demonstrated that PBD could reduce the expression of oxidative stress-related enzymes in human bronchial epithelial cells . This suggests potential therapeutic applications in conditions characterized by oxidative stress.

Polymerization and Material Science Applications

The polymerization of PBD has been extensively studied for developing new materials. The cationic polymerization process can yield polymers with desirable mechanical properties. The resulting polymers are soluble and have unique characteristics that can be tailored for specific applications in coatings and adhesives .

Case Study 1: Occupational Exposure

A significant case study involved workers in the synthetic rubber industry who were exposed to high levels of 1,3-butadiene. The study found a correlation between exposure levels and the frequency of genetic mutations measured through biomarkers such as HPRT mutant frequencies . Workers exposed to higher concentrations exhibited more than three-fold increases in mutation rates compared to those with lower exposure.

Case Study 2: Antioxidant Mechanisms

Another study focused on the antioxidant mechanisms of PBD. Researchers observed that treatment with PBD led to decreased levels of reactive oxygen species (ROS) in cultured cells. This effect was attributed to the compound's ability to modulate oxidative stress pathways, providing insights into its potential use as a protective agent against oxidative damage in various diseases .

Propriétés

IUPAC Name |

[(1E)-buta-1,3-dienyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKRXPZXQLARHH-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346685 | |

| Record name | (E)-1-Phenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-78-2, 16939-57-4 | |

| Record name | Benzene, 1,3-butadienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Phenyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Phenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-Phenyl-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.